molecular formula C13H19NO4S B14823675 N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide

N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14823675
M. Wt: 285.36 g/mol
InChI Key: AUALEMPHPAFAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is a compound known for its selective inhibition of cyclooxygenase-2 (COX-2).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The classic approach entails the reaction of sulfonyl chlorides with an amine in the presence of a base such as pyridine to absorb the HCl generated .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide involves selective inhibition of COX-2. This enzyme is responsible for the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme’s activity .

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(4-cyclohexyloxy-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-19(16,17)14-10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h7-9,11,14-15H,2-6H2,1H3

InChI Key

AUALEMPHPAFAGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.